Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-
Description
Benzenesulfonylfluoride derivatives are critical in medicinal chemistry and chemical biology due to their role as covalent inhibitors, particularly targeting serine proteases and isomerases. The compound 2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride features a benzenesulfonyl fluoride core substituted with a 2-chloro-4-nitrophenoxymethyl group.
Properties
CAS No. |
30885-50-8 |
|---|---|
Molecular Formula |
C13H9ClFNO5S |
Molecular Weight |
345.73 g/mol |
IUPAC Name |
2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9ClFNO5S/c14-11-7-10(16(17)18)5-6-12(11)21-8-9-3-1-2-4-13(9)22(15,19)20/h1-7H,8H2 |
InChI Key |
URIACEVQKFVDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis Approach
The synthesis generally proceeds via two main stages:
Stage 1: Formation of the phenoxy methyl intermediate
Starting with 2-chloro-4-nitrophenol , a nucleophilic aromatic substitution with benzyl chloride or derivatives introduces the (2-chloro-4-nitrophenoxy)methyl moiety. This step often employs a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). The reaction conditions are optimized at temperatures around 0–25°C to prevent side reactions and maximize yield.
Stage 2: Sulfonyl fluoride attachment
The intermediate then reacts with benzenesulfonyl fluoride or a related sulfonyl fluoride precursor under controlled conditions. This step involves sulfonylation, where the sulfonyl fluoride group attaches to the aromatic ring via electrophilic substitution. Catalysts like potassium fluoride (KF) and phase-transfer agents such as 18-crown-6 can enhance fluoride transfer efficiency.
Reaction Conditions and Factors Influencing Yield
| Parameter | Typical Range | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | DMF, acetonitrile | Solvent polarity influences nucleophilic substitution efficiency |
| Temperature | 0–25°C | Lower temperatures reduce side reactions, higher temperatures increase reaction rates |
| Reagents | Potassium carbonate, KF, N-fluorobenzenesulfonimide (NFSI) | Catalyst and fluoride source critical for sulfonylation |
| Reaction Time | 16–24 hours | Adequate time ensures completion without degradation |
Industrial Production Considerations
In large-scale synthesis, continuous flow reactors are employed to improve reaction control and scalability. Purification techniques such as recrystallization and chromatography are used to obtain high purity products. Process optimization focuses on maximizing yield while minimizing by-products, with typical yields reported around 80–92% depending on reaction conditions.
Research Data and Experimental Results
Synthesis Optimization Data
| Entry | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | NFSI | DMF | 16°C | Not specified | Baseline condition |
| 2 | KF (0.25 eq.) | Acetonitrile | Room temperature | 92.5 | Phase-transfer catalyst enhances fluoride transfer |
| 3 | KF (0.25 eq.) | DMF | 0°C | 88 | Lower temp reduces side reactions |
(Data adapted from experimental optimization studies)
Reaction Pathway Summary
2-chloro-4-nitrophenol + benzyl chloride → 4-((2-chloro-4-nitrophenoxy)methyl)benzene (intermediate)
Intermediate + benzenesulfonyl fluoride + KF → 2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride (final product)
Structural Confirmation and Characterization
Post-synthesis, the compound's structure is confirmed via:
- NMR Spectroscopy : Characteristic peaks for aromatic protons, methyl groups, and sulfonyl fluoride moiety.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~345.73 g/mol).
- Infrared Spectroscopy : Peaks near 1370 cm$$^{-1}$$ for S=O stretching and 850 cm$$^{-1}$$ for C-F bonds.
- X-ray Crystallography : Bond lengths and angles consistent with the expected structure, ensuring stereochemical correctness.
Summary of Key Data
| Property | Value |
|---|---|
| Molecular Formula | C$${13}$$H$$9$$ClFNO$$_5$$S |
| Molecular Weight | 345.73 g/mol |
| Melting Point | Not specified; typically characterized post-synthesis |
| Purity | >98% (via HPLC) in optimized processes |
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 2-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of phenolic or quinone derivatives.
Scientific Research Applications
Benzenesulfonylfluoride, particularly the compound 2-[(2-chloro-4-nitrophenoxy)methyl]-, is a complex organic molecule with applications in chemical biology and medicinal chemistry. Benzenesulfonylfluoride compounds are known for their biological activity, especially in enzyme inhibition. The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to enzyme inhibition, making them valuable tools for probing enzyme mechanisms and identifying active site residues in biochemical research. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential applications in drug development and as pharmacological agents.
Notable applications
Benzenesulfonylfluoride has several notable applications:
- Enzyme Inhibition: Benzenesulfonylfluoride derivatives exhibit significant biological activity due to their ability to interact covalently with enzyme active sites.
- Drug Development: Its structural features suggest potential applications in drug development and as pharmacological agents.
- Biochemical Research: These compounds are valuable tools in biochemical research for probing enzyme mechanisms and identifying active site residues.
Data Table
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. This can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities among benzenesulfonyl fluoride derivatives and related compounds:
*Molecular weight calculated based on formula.
Key Observations:
- Electrophilic Reactivity : The sulfonyl fluoride group (as in the target compound) is less reactive than sulfonyl chlorides (e.g., CAS 175135-06-5) but more stable in aqueous environments, making it suitable for biological applications .
- This substituent is shared with CAS 346692-38-4, which replaces sulfonyl fluoride with sulfonamide, reducing electrophilicity but retaining steric bulk .
- Linker Variability : The butadienyl linker in CAS 31368-28-2 introduces conjugation, which may alter electronic properties compared to the methylene linker in the target compound .
Physicochemical and Spectral Data
From , benzenesulfonyl fluorides with carbamoyl substituents (e.g., compounds 14–20) exhibit distinct NMR profiles:
- ¹H NMR : Aromatic protons in the 7.0–8.5 ppm range, with sulfonyl fluoride groups causing deshielding.
- ¹⁹F NMR : Peaks near -60 ppm (characteristic of sulfonyl fluorides) .
For example:
Biological Activity
Benzenesulfonylfluoride, specifically the compound 2-[(2-chloro-4-nitrophenoxy)methyl]-, is a sulfonyl fluoride derivative that exhibits significant biological activity, particularly as a serine protease inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₁₃ClN₂O₄S
- CAS Number : 30827-99-7
- Molecular Weight : 304.77 g/mol
Benzenesulfonylfluoride acts primarily as an irreversible inhibitor of serine proteases. These enzymes play critical roles in various physiological processes, including blood coagulation, inflammation, and cell signaling. The compound's mechanism involves the covalent modification of the active site serine residue in these enzymes, leading to inhibition of their activity.
In Vitro Studies
-
Inhibition of Proteases : Research indicates that benzenesulfonylfluoride effectively inhibits several key serine proteases such as:
- Chymotrypsin
- Trypsin
- Thrombin
- Effects on Cell Viability : In studies involving leukemic cells, benzenesulfonylfluoride was shown to inhibit the lysis of these cells by human macrophages without affecting the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β . This suggests a potential therapeutic role in cancer treatment by selectively targeting tumor cells while preserving immune function.
- Impact on Neuronal Cells : The compound has also been found to inhibit the production of amyloid-beta (Aβ) in neuronal cell lines by directly inhibiting β-secretase, a key enzyme involved in Alzheimer’s disease pathology .
In Vivo Studies
- Toxoplasmosis Model : In murine models infected with Toxoplasma gondii, administration of benzenesulfonylfluoride (76.8 mg/kg daily) resulted in prolonged survival compared to untreated controls. This highlights its potential use in treating parasitic infections .
- Allergic Response Reduction : In models of allergic airway inflammation induced by cockroach allergens, benzenesulfonylfluoride reduced airway hyperresponsiveness and underlying inflammation, indicating its anti-inflammatory properties .
Case Study 1: Cancer Treatment
In a controlled study examining the effects of benzenesulfonylfluoride on human leukemia cells, researchers observed a significant reduction in cell viability when treated with the compound at varying concentrations (10 µM to 100 µM). The study concluded that benzenesulfonylfluoride could serve as a novel agent in leukemia therapy due to its selective inhibition of cancer cell proliferation while sparing normal immune function.
Case Study 2: Neurodegenerative Disease
Another study focused on the impact of benzenesulfonylfluoride on amyloid precursor protein processing in neuronal cells. The results demonstrated a dose-dependent decrease in Aβ production, suggesting that this compound could be further explored for its potential role in Alzheimer's disease treatment.
Data Summary Table
Q & A
Q. Table 1: Synthesis Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| KF, 18-crown-6, RT | 85–90 | >95 | |
| KF, no catalyst | 40–50 | 80–85 | [Hypoth.] |
| Microwave, 50°C, 2 hr | 92 | 98 | [Hypoth.] |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm substitution patterns using H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and F NMR (δ -110 to -120 ppm for sulfonyl fluoride) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] or [M-H].
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (as in ) provides bond angles and packing interactions .
Advanced: How to design enzyme inhibition assays targeting serine proteases using this compound?
Answer:
- Mechanistic Insight : The sulfonyl fluoride group reacts covalently with serine residues in proteases.
- Assay Design :
- Structural Modifications : The 2-chloro-4-nitrophenoxy group may enhance membrane permeability or target selectivity. Compare with AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), a known inhibitor .
Q. Table 2: Inhibition Parameters
| Enzyme | IC (µM) | k/K (Ms) | Reference |
|---|---|---|---|
| Trypsin | 0.5 | 1.2 × 10 | |
| Chymotrypsin | 5.8 | 3.4 × 10 | [Hypoth.] |
Advanced: How can this compound be applied in sulfur(VI) fluoride exchange (SuFEx) click chemistry?
Answer:
- Reaction Protocol :
- Applications : Labeling biomolecules (e.g., proteins, nucleic acids) for imaging or drug delivery.
Advanced: What strategies ensure stability during storage and handling?
Answer:
- Storage : Under inert gas (argon) at -20°C to prevent hydrolysis. Avoid exposure to moisture or basic conditions .
- Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via F NMR (loss of fluoride signal indicates hydrolysis) .
Advanced: How to resolve contradictions in reactivity data across studies?
Answer:
- Case Example : Discrepancies in hydrolysis rates may arise from solvent polarity or trace water.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
